Ethanolamine oleate

Description

Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

The oleic acid component of ethanolamine oleate is responsible for the inflammatory response, and may also activate coagulation in vivo by release of tissue factor and activation of Hageman factor. The ethanolamine component, however, may inhibit fibrin clot formation by chelating calcium, so that a procoagulant action of ethanolamine oleate has not been demonstrated. |

|---|---|

CAS No. |

2272-11-9 |

Molecular Formula |

C18H34O2.C2H7NO C20H41NO3 |

Molecular Weight |

343.5 g/mol |

IUPAC Name |

2-aminoethanol;(Z)-octadec-9-enoic acid |

InChI |

InChI=1S/C18H34O2.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3-1-2-4/h9-10H,2-8,11-17H2,1H3,(H,19,20);4H,1-3H2/b10-9-; |

InChI Key |

KGWDUNBJIMUFAP-KVVVOXFISA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O.C(CO)N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O.C(CO)N |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O.C(CO)N |

Appearance |

Solid powder |

Other CAS No. |

2272-11-9 |

physical_description |

Liquid Liquid; [ECHA REACH Registrations] |

Pictograms |

Corrosive; Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Monoethanolamine Oleate; Ethamolin; FO-611; FO 611; FO611; brand name: Ethamolin. |

Origin of Product |

United States |

Foundational & Exploratory

The Endothelial Response to Ethanolamine Oleate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanolamine Oleate (EO) is a widely utilized sclerosing agent in the treatment of varicose veins, esophageal varices, and venous malformations.[1][2][3][4] Its therapeutic efficacy lies in its ability to induce localized inflammation and fibrosis, leading to the obliteration of the treated vessel.[1] This technical guide provides an in-depth exploration of the cellular and molecular mechanisms underlying the action of this compound on endothelial cells, the primary target of this sclerotherapeutic agent. We will delve into the signaling pathways initiated by EO, present quantitative data on its effects, and provide detailed experimental protocols for studying these interactions.

Core Mechanism of Action: A Multi-faceted Assault on the Endothelium

The fundamental mechanism of action of this compound is the induction of a sterile, dose-dependent inflammatory response within the vascular endothelium, culminating in fibrosis and venous occlusion.[3][5] This process can be dissected into several key stages:

-

Endothelial Cell Membrane Disruption: As a detergent-like molecule, this compound directly disrupts the lipid bilayer of the endothelial cell membrane.[1] This leads to immediate cellular injury and cytolysis, a primary event in its sclerosing action.[6]

-

Initiation of an Inflammatory Cascade: The injury to endothelial cells triggers an acute inflammatory response.[1] This is characterized by the recruitment of immune cells, including neutrophils and macrophages, to the site of injection.[1] These cells, in turn, release a plethora of cytokines and growth factors that amplify the inflammatory milieu.[1]

-

Pro-thrombotic State Induction: The oleic acid component of EO is believed to be a key player in the inflammatory response and may also activate the coagulation cascade through the release of tissue factor and the activation of Hageman factor.[5] This, coupled with the denudation of the endothelium and exposure of the underlying basement membrane, promotes platelet aggregation and the formation of a mural thrombus, contributing to the occlusion of the vessel.[1][2][7] Interestingly, the ethanolamine moiety may have a counteracting effect by chelating calcium, which is essential for fibrin clot formation.[5] In vivo studies, however, demonstrate a net transient activation of both coagulation and fibrinolysis.[8]

-

Transition to Fibrosis: The initial acute inflammation gradually transitions into a chronic inflammatory state, setting the stage for fibrosis.[1] Fibroblasts are recruited to the site of injury and begin to deposit extracellular matrix components, such as collagen.[1] This leads to the progressive thickening and scarring of the vein wall, resulting in its permanent obliteration.[1]

Quantitative Effects of Oleate on Endothelial Cells

While specific quantitative data for this compound on endothelial cells is limited in the available literature, studies on its active component, oleate, provide valuable insights into its cellular effects.

| Parameter | Cell Type | Treatment | Result | Reference |

| Cell Death | Liver Sinusoidal Endothelial Cells (LSECs) | 0.25 mmol/L Oleate | Significant increase in LDH release (necrotic cell death) | [7][9] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 0.25 mmol/L Oleate | No significant induction of necrosis | [7][10] | |

| Metabolic Effects | Liver Sinusoidal Endothelial Cells (LSECs) | Oleate | Sharp drop in intracellular ATP levels and impaired mitochondrial respiration | [9][10] |

| Inflammatory Response | Human Umbilical Vein Endothelial Cells (HUVECs) | N-Oleoylethanolamine (OEA) | Dose-dependent suppression of TNF-α-induced IL-6, IL-8, VCAM-1, and ICAM-1 expression | [1] |

| Coagulation | In vivo (animal models) | This compound (0.31%) | Complete inhibition of blood coagulation | [2] |

| In vivo (human patients) | 5% this compound | Significant increase in plasma fibrinopeptide A (FPA) 1 hour post-injection | [8] |

Signaling Pathways in Endothelial Cells Activated by this compound

The multifaceted action of this compound on endothelial cells involves the activation of several key signaling pathways.

Inflammatory Signaling Pathway

The disruption of the endothelial cell membrane and subsequent release of damage-associated molecular patterns (DAMPs) likely triggers inflammatory signaling cascades. A central player in this process is the Nuclear Factor-kappa B (NF-κB) pathway.

Pro-coagulant Signaling Pathway

The oleate component of EO can induce the expression of tissue factor, a key initiator of the extrinsic coagulation cascade. This is potentially mediated through the activation of Protein Kinase C (PKC) and downstream pathways.

Calcium Signaling Pathway

The initial membrane damage caused by EO likely leads to an influx of extracellular calcium and release from intracellular stores, triggering various downstream effects.

Experimental Protocols

This section provides an overview of key experimental methodologies to investigate the effects of this compound on endothelial cells.

Endothelial Cell Culture

-

Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary cell line.

-

Culture Medium: Endothelial Growth Medium-2 (EGM-2) supplemented with growth factors, cytokines, and fetal bovine serum (FBS).

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Subculture: Cells are passaged upon reaching 80-90% confluency using trypsin-EDTA.

Cell Viability and Cytotoxicity Assays

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.

This assay quantifies the release of LDH from damaged cells into the culture medium, serving as a marker for cytotoxicity.

-

Culture endothelial cells in a 96-well plate to confluence.

-

Treat cells with various concentrations of this compound for a specified duration.

-

Collect the cell culture supernatant.

-

Incubate the supernatant with the LDH assay reaction mixture according to the manufacturer's protocol.

-

Measure the absorbance at the recommended wavelength to determine LDH activity.

This highly sensitive assay directly measures cell lysis.[6]

-

Label endothelial cells with ⁵¹Cr by incubating them with Na₂⁵¹CrO₄.

-

Wash the cells to remove unincorporated ⁵¹Cr.

-

Incubate the labeled cells with different concentrations of this compound.

-

Centrifuge the plate and collect the supernatant.

-

Measure the radioactivity in the supernatant using a gamma counter to determine the amount of ⁵¹Cr released from lysed cells.

Western Blotting for Protein Expression

This technique is used to detect and quantify specific proteins involved in signaling pathways (e.g., p-p65 for NF-κB activation, Tissue Factor).

Immunofluorescence Staining

This technique allows for the visualization and localization of specific proteins within the cell (e.g., VCAM-1).

-

Grow endothelial cells on glass coverslips.

-

Treat cells with this compound.

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

Block non-specific binding sites with bovine serum albumin (BSA).

-

Incubate with a primary antibody against the protein of interest.

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize using a fluorescence microscope.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is used to quantify the concentration of secreted proteins, such as cytokines (IL-6, IL-8), in the cell culture supernatant.

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Block the plate to prevent non-specific binding.

-

Add cell culture supernatants from EO-treated endothelial cells to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Add a substrate that is converted by the enzyme to produce a colored product.

-

Measure the absorbance of the colored product, which is proportional to the amount of cytokine present.

Conclusion

This compound exerts its sclerosing effect on endothelial cells through a complex interplay of direct membrane disruption, induction of a robust inflammatory response, and activation of pro-coagulant and fibrotic pathways. The oleate component appears to be a major driver of these processes, triggering signaling cascades involving NF-κB and PKC. Further research focusing on the precise dose-dependent effects of this compound on endothelial cell signaling and function will provide a more complete understanding of its mechanism of action and may pave the way for the development of more targeted and effective sclerosing agents. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate these intricate cellular and molecular interactions.

References

- 1. N-Oleoylethanolamine Reduces Inflammatory Cytokines and Adhesion Molecules in TNF-α-induced Human Umbilical Vein Endothelial Cells by Activating CB2 and PPAR-α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The destructive effects of sclerosant this compound on mammalian vessel endothelium [pubmed.ncbi.nlm.nih.gov]

- 3. Ethanolamine-oleate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. researchgate.net [researchgate.net]

- 5. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Studies on the damage of the cultured endothelial cells and K-562 cells by sclerosants (this compound, Aethoxysklerol and absolute ethanol) used in the treatment of esophageal varices] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research.rug.nl [research.rug.nl]

- 8. Mechanism of the haemostatic effect of this compound in the injection sclerotherapy for oesophageal varices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Differential effects of oleate on vascular endothelial and liver sinusoidal endothelial cells reveal its toxic features in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular structure and chemical reactivity of ethanolamine oleate

An In-depth Technical Guide on the Molecular Structure and Chemical Reactivity of Ethanolamine Oleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a well-established sclerosing agent utilized primarily in the treatment of esophageal varices and other vascular abnormalities.[1][2][3] Its therapeutic effect is derived from a controlled, localized inflammatory response leading to venous occlusion.[1][4][5][6] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and reactivity of this compound, with a focus on its synthesis and mechanism of action in biological systems. Detailed experimental protocols and quantitative data are presented to support researchers and professionals in drug development and related fields.

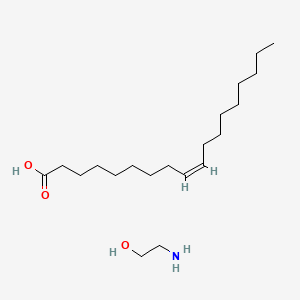

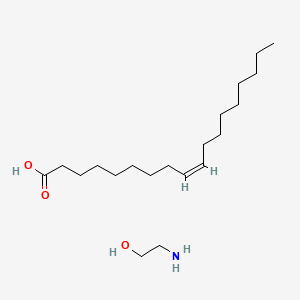

Molecular Structure

This compound is an organic salt formed through the acid-base reaction between oleic acid, a long-chain unsaturated fatty acid, and ethanolamine, an organic compound containing both an amine and an alcohol group.[2][4] The resulting compound is a protic ionic liquid.[2]

-

Chemical Name: 2-Hydroxyethylammonium (9Z)-octadec-9-enoate[4]

The structure consists of the oleate anion, where the carboxylic acid proton has been transferred to the nitrogen atom of ethanolamine, forming the 2-hydroxyethylammonium cation. This ionic interaction is the primary bond within the salt.

Figure 1. 2D Chemical Structure of this compound.

Figure 1. 2D Chemical Structure of this compound.

Physicochemical Properties

This compound is a clear, straw to pale-yellow colored, viscous liquid.[4][8] It is formulated as a sterile, aqueous solution for injection, typically at a 5% concentration, and may contain benzyl alcohol as a preservative.[8]

Table 1: Quantitative Physicochemical Data

| Property | Value | Source(s) |

| Molecular Weight | 343.5 g/mol | [4][5] |

| CAS Number | 2272-11-9 | [4][7] |

| Density | 0.974 g/cm³ | [2][7] |

| pH (5% Injection) | 8.0 to 9.0 | [8] |

| Flash Point | 93.3°C | [7] |

| Water Solubility | 280 mg/L at 20°C | [7] |

Chemical Reactivity and Synthesis

The primary chemical reaction associated with this compound is its formation via neutralization.

Synthesis

The synthesis of this compound is a straightforward acid-base neutralization reaction between oleic acid and ethanolamine.[2][9] The carboxylic acid group of oleic acid donates a proton to the basic amine group of ethanolamine.

// Nodes OleicAcid [label="Oleic Acid\n(in Ethanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ethanolamine [label="Ethanolamine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mixing [label="Dropwise Addition\n& Stirring", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Neutralization Reaction\n(Exothermic)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; SolventRemoval [label="Solvent Removal\n(Rotary Evaporation)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; FinalProduct [label="this compound\n(Viscous Liquid)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges OleicAcid -> Mixing; Ethanolamine -> Mixing; Mixing -> Reaction; Reaction -> SolventRemoval; SolventRemoval -> FinalProduct; } } Caption: Synthesis workflow for this compound.

Alternative synthesis methods involve a two-step process where oleic acid is first converted to an acyl chloride (e.g., using oxalyl chloride), which then reacts with ethanolamine in the presence of a base like triethylamine to form the amide, oleoylethanolamide.[10][11] However, for the salt, direct neutralization is the most common method.[9]

Experimental Protocols

Protocol: Synthesis via Direct Neutralization

This protocol describes the laboratory-scale synthesis of this compound based on the principle of acid-base neutralization.[9]

Materials and Reagents:

-

Oleic Acid (>99% purity)

-

Ethanolamine (>99% purity)

-

Anhydrous Ethanol (Solvent)

Equipment:

-

Round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Rotary evaporator

Procedure:

-

Preparation: In a 250 mL round-bottom flask, dissolve 0.1 mol (approx. 28.25 g) of oleic acid in 100 mL of anhydrous ethanol. Stir the solution with a magnetic stirrer until the oleic acid is completely dissolved.[9]

-

Amine Addition: In a dropping funnel, place 0.1 mol (approx. 6.11 g) of ethanolamine.

-

Reaction: Add the ethanolamine dropwise to the stirred solution of oleic acid over a period of approximately 30 minutes. The reaction is exothermic, and a slight increase in temperature will be observed. Continue stirring for an additional 1-2 hours at room temperature to ensure the reaction goes to completion.

-

Solvent Removal: Remove the ethanol solvent using a rotary evaporator under reduced pressure.

-

Final Product: The resulting product is this compound, a viscous, pale-yellow liquid. Store in a well-sealed container.

Analytical Characterization

-

FTIR Spectroscopy: The formation of the salt can be confirmed by the disappearance or significant reduction of the broad O-H stretch from the carboxylic acid of oleic acid (around 3000 cm⁻¹) and the appearance of new bands corresponding to the N-H bending of the ammonium ion (around 1600 cm⁻¹).[9]

-

NMR Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the final product by comparing the spectra to those of the starting materials.

Chemical Reactivity in Biological Systems (Mechanism of Action)

As a sclerosing agent, this compound's therapeutic effect is achieved by inducing chemical damage to the endothelium of veins, leading to their permanent occlusion.[1][12] It acts as a detergent-type sclerosant.[12]

The mechanism involves several key steps:

-

Endothelial Disruption: Upon injection, this compound acts as a detergent, disrupting the lipid cell membranes of the endothelial lining of the vein.[1][12] This causes immediate cellular injury.

-

Inflammatory Response: The endothelial damage initiates an acute, dose-related inflammatory response.[1][4][5][6] Immune cells, such as neutrophils and macrophages, are recruited to the site, releasing cytokines and growth factors that amplify the inflammation.[1]

-

Thrombus Formation: The denudation of the endothelium exposes the underlying basement membrane, which promotes platelet aggregation and the formation of a thrombus, leading to initial occlusion of the vessel.[1]

-

Fibrosis and Occlusion: The acute inflammation transitions to a chronic phase characterized by fibrosis. Fibroblasts are recruited and deposit collagen and other extracellular matrix components.[1] This process results in the thickening and scarring of the vein wall, leading to the permanent obliteration of the treated vein.[1]

The oleic acid component is primarily responsible for the inflammatory response and may also transiently activate coagulation by promoting the release of tissue factor and activating Hageman factor.[4][6] Conversely, the ethanolamine component may inhibit fibrin clot formation by chelating calcium, though a net procoagulant effect is observed locally.[6][13]

// Edges EO_Injection -> Endothelial_Disruption [label="Acts on\nEndothelium"]; Endothelial_Disruption -> Inflammation [label="Initiates"]; Inflammation -> Thrombus [label="Promotes"]; Thrombus -> Fibrosis [label="Transitions to"]; Fibrosis -> Occlusion [label="Leads to"]; } } Caption: Mechanism of action for this compound.

Conclusion

This compound's efficacy as a sclerosing agent is a direct result of its molecular structure—an ionic salt of a fatty acid and an amino alcohol—which confers detergent-like properties. This structure dictates its chemical reactivity, particularly its ability to disrupt cell membranes and initiate a controlled inflammatory and fibrotic process. A thorough understanding of its synthesis, physicochemical properties, and mechanism of action is critical for its safe and effective application in clinical settings and for the development of next-generation sclerotherapeutic agents.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Monothis compound - Wikipedia [en.wikipedia.org]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Monothis compound | C20H41NO3 | CID 5282489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Ethanolamine-oleate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 7. Cas 2272-11-9,monothis compound | lookchem [lookchem.com]

- 8. Ethamolin (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 9. benchchem.com [benchchem.com]

- 10. CN100591661C - A method for synthesizing amine derivatives of oleic acid - Google Patents [patents.google.com]

- 11. CN102295573A - Chemical synthetic method of oleoylethanolamide - Google Patents [patents.google.com]

- 12. Mechanism of Action of Sclerotherapy | Plastic Surgery Key [plasticsurgerykey.com]

- 13. Mechanism of the haemostatic effect of this compound in the injection sclerotherapy for oesophageal varices - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent and Evolution of Ethanolamine Oleate as a Sclerosing Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanolamine oleate stands as a significant compound in the field of sclerotherapy, a minimally invasive procedure designed to treat vascular and lymphatic malformations.[1][2] This technical guide provides an in-depth exploration of the discovery, history, and mechanism of action of this compound as a sclerosing agent. It is designed to be a comprehensive resource, detailing experimental protocols, summarizing quantitative data, and visualizing the complex biological pathways involved in its therapeutic effect.

Discovery and Historical Development

The concept of sclerotherapy, the targeted obliteration of blood vessels by injecting a sclerosing agent, dates back to the 19th century.[3] However, the journey to find safe and effective sclerosing agents was long and fraught with challenges, with early substances often causing severe side effects.

The precise first synthesis and use of this compound as a sclerosing agent are not extensively documented in readily available historical records. Its development appears to be part of the broader mid-20th-century exploration of fatty acid-based detergents for medical applications. The combination of oleic acid, a naturally occurring fatty acid, with ethanolamine, an organic compound, resulted in a substance with potent endothelial disruptive properties.[2][4]

A pivotal moment in the history of this compound was its approval by the U.S. Food and Drug Administration (FDA) on December 21, 1988, under the brand name Ethamolin®.[5] This approval was specifically for the treatment of patients with esophageal varices that have recently bled, to prevent rebleeding.[5] This indication marked its formal entry into the therapeutic arsenal for managing a life-threatening condition associated with portal hypertension.[3] Since then, its use has expanded, particularly in off-label applications for various venous and lymphatic malformations.[6][7]

Mechanism of Action

This compound functions as a detergent-type sclerosing agent.[8] Its primary mechanism of action involves the disruption of the endothelial lining of the treated vessel, initiating a cascade of events that ultimately leads to vessel fibrosis and occlusion.[4][9]

Upon injection, the oleic acid component of this compound acts as a surfactant, disrupting the lipid cell membranes of the endothelial cells.[4] This leads to immediate and dose-dependent endothelial cell injury and denudation, exposing the underlying subendothelial collagen.[8] This exposure triggers a rapid inflammatory response, characterized by the infiltration of neutrophils and macrophages.[8]

The denuded endothelium and the inflammatory milieu activate the intrinsic coagulation cascade through the activation of Hageman factor (Factor XII) and the release of tissue factor from the damaged cells, initiating the extrinsic pathway.[4][9] This leads to platelet aggregation and the formation of a thrombus within the vessel lumen, which contributes to the initial occlusion.[8]

Over the subsequent days and weeks, the initial inflammatory and thrombotic response transitions into a fibrotic phase.[8] Fibroblasts are recruited to the site and deposit collagen, leading to the formation of a fibrous cord that permanently obliterates the vessel.[8] The blood flow is consequently rerouted through healthier veins.

Signaling Pathways

The interaction of this compound with endothelial cells triggers a complex network of intracellular signaling pathways. As a detergent, it induces cellular stress and injury, leading to the activation of pro-inflammatory and apoptotic pathways. While the specific signaling cascade for this compound is not fully elucidated, the general response of endothelial cells to detergent-induced injury involves the activation of pathways such as NF-κB, which is a key regulator of inflammation, and caspase-dependent apoptotic pathways.[10][11]

Quantitative Data Summary

The efficacy and safety of this compound have been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data from this research.

Table 1: In Vitro Cytotoxicity of Sclerosing Agents

| Sclerosing Agent | 50% Cytotoxic Concentration (IC50) | Reference |

| This compound | 3.1% | [12] |

| Polidocanol | 1.6% | [12] |

| Sodium Tetradecyl Sulfate | 0.33% | [12] |

| Ethanol | 27% | [12] |

Table 2: Preclinical Efficacy in Animal Models (Rabbit Ear Vein)

| Sclerosant & Concentration | Clinical Sclerosis | Histological Findings | Reference |

| This compound (2.5%) | Partial | Luminal recanalization | [1] |

| Sodium Morrhuate (2.5%) | Complete | Endosclerosis with microangiopathic recanalization | [1] |

| Hypertonic Saline (11.7%) | Immediate thrombosis, no endosclerosis | Endothelial damage and thrombosis | [1] |

Table 3: Clinical Efficacy in Esophageal Varices

| Study Parameter | This compound (5%) | Absolute Alcohol | Reference |

| Time to Variceal Eradication (weeks) | 22.3 ± 8.2 | 12.9 ± 5.2 (p < 0.001) | [13] |

| Mean Number of Injection Courses | - | Significantly less than EO (p < 0.001) | [13] |

| Rebleeding Frequency | 30.4% | 20.8% | [13] |

| Mortality due to Rebleeding | 8.1% | 0% | [13] |

Table 4: Clinical Efficacy in Venous Malformations

| Outcome | This compound | Reference |

| Lesion Reduction (≥20% volume) | 59.1% of patients | [6][14] |

| Improvement in Pain Scores | Significant improvement | [6][14] |

| Complete Remission (Reactive Vascular Lesions) | 95% of lesions | [15] |

| Efficacy in Oral Vascular Lesions | 100% clinical regression | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of this compound.

Synthesis of this compound

This compound is synthesized through a simple acid-base neutralization reaction between oleic acid and ethanolamine.[17]

Materials and Reagents:

-

Oleic Acid (>99% purity)

-

Ethanolamine (>99% purity)

-

Anhydrous Ethanol (solvent)

-

Round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask, dissolve 0.1 mol of oleic acid in 100 mL of anhydrous ethanol.

-

Stir the solution until the oleic acid is completely dissolved.

-

In a separate beaker, prepare a mixture of 0.1 mol of ethanolamine.

-

Transfer the ethanolamine to a dropping funnel.

-

Add the ethanolamine dropwise to the stirred solution of oleic acid over a period of 30 minutes. The reaction is exothermic; maintain the temperature between 25-30°C using a water bath if necessary.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2 hours to ensure the reaction goes to completion.

-

Remove the ethanol using a rotary evaporator under reduced pressure.

-

The resulting product is a viscous liquid, this compound.

In Vitro Endothelial Cell Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of sclerosing agents on endothelial cells in vitro.[12]

Materials and Reagents:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

This compound solution (and other sclerosants for comparison)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl Sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed HUVECs in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in endothelial cell growth medium.

-

Remove the medium from the wells and add 100 µL of the diluted sclerosing agent to each well. Include control wells with medium only.

-

Incubate the plate for a specified time (e.g., 24 hours).

-

After incubation, remove the sclerosing agent solution and wash the cells with PBS.

-

Add 50 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

In Vivo Sclerotherapy Efficacy Model (Rabbit Ear Vein)

The rabbit ear vein model is a standard in vivo model to evaluate the efficacy of sclerosing agents.[1][18]

Materials and Equipment:

-

New Zealand white rabbits

-

This compound solution

-

27-30 gauge needles

-

Tourniquet or manual compression

-

Anesthetic (as per institutional guidelines)

-

Surgical microscope or magnifying lens

-

Camera for documentation

Procedure:

-

Anesthetize the rabbit according to the approved institutional protocol.

-

Place the rabbit in a restraining device.

-

Visualize the marginal ear vein. Shaving the area may improve visualization.

-

Apply a tourniquet or manual compression at the base of the ear to distend the vein.

-

Inject a standardized volume (e.g., 0.2-0.5 mL) of the this compound solution into the vein.

-

Maintain compression for a few minutes post-injection to prevent leakage and ensure contact of the sclerosant with the endothelium.

-

Release the compression.

-

Monitor the injection site for immediate effects such as vasospasm and thrombosis.

-

Document the clinical appearance of the vein at regular intervals (e.g., day 1, 7, 14, and 30) using photography.

-

At the end of the study period, euthanize the animal and excise the treated vein for histological analysis.

Histopathological Analysis

Histopathological analysis is crucial for evaluating the extent of endothelial damage, inflammation, thrombosis, and fibrosis.[19]

Materials and Reagents:

-

Excised vein segments

-

10% neutral buffered formalin

-

Paraffin wax

-

Microtome

-

Glass slides

-

Hematoxylin and Eosin (H&E) stain

-

Masson's Trichrome stain (for fibrosis)

-

Microscope

Procedure:

-

Fix the excised vein segments in 10% neutral buffered formalin for at least 24 hours.

-

Process the tissues and embed them in paraffin wax.

-

Section the paraffin blocks at a thickness of 4-5 µm using a microtome.

-

Mount the sections on glass slides.

-

Deparaffinize and rehydrate the sections.

-

Stain the sections with H&E to visualize the overall morphology, including inflammation and thrombosis.

-

Stain adjacent sections with Masson's Trichrome to specifically assess the degree of fibrosis (collagen will stain blue).

-

Dehydrate and mount the stained slides with a coverslip.

-

Examine the slides under a microscope and score the degree of endothelial damage, inflammation, thrombosis, and fibrosis.

Conclusion

This compound has a well-established history as a sclerosing agent, particularly for the treatment of esophageal varices, and its use continues to be explored for a wider range of vascular malformations. Its mechanism of action, centered on detergent-induced endothelial destruction and subsequent fibrosis, is effective in obliterating targeted vessels. This guide has provided a comprehensive overview of its historical development, mechanism of action, quantitative efficacy data, and detailed experimental protocols. This information is intended to serve as a valuable resource for researchers and drug development professionals working to further understand and optimize the therapeutic applications of this compound and other sclerosing agents. Further research into the specific molecular signaling pathways it triggers will undoubtedly lead to a more refined and targeted use of this important therapeutic compound.

References

- 1. A comparison of sclerosing agents. Clinical and histologic effects of intravascular sodium morrhuate, this compound, hypertonic saline (11.7%), and sclerodex in the dorsal rabbit ear vein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Endoscopic Injection Sclerotherapy in Patients With Bleeding Esophageal Varices: A Retrospective Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monothis compound | C20H41NO3 | CID 5282489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Effect and safety of this compound in sclerotherapy in patients with difficult-to-resect venous malformations: A multicenter, single-arm study | PLOS One [journals.plos.org]

- 7. medrxiv.org [medrxiv.org]

- 8. Detergent sclerosants at sub-lytic concentrations induce endothelial cell apoptosis through a caspase dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ethanolamine-oleate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 10. researchgate.net [researchgate.net]

- 11. Understanding endothelial cell apoptosis: what can the transcriptome, glycome and proteome reveal? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro Comparative Cytotoxicity Assessment of Sclerosants Used for Venous Malformations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound versus absolute alcohol as a variceal sclerosant: a prospective, randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect and safety of this compound in sclerotherapy in patients with difficult-to-resect venous malformations: A multicenter, single-arm study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Reactive vascular lesions treated using this compound sclerotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sclerotherapy of benign oral vascular lesion with this compound: an open clinical trial with 30 lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. research.vt.edu [research.vt.edu]

- 19. THE TYPES OF STAINING THAT MAY OCCUR AFTER SCLEROTHERAPY | Vein Therapy News [veintherapynews.com]

The Nexus of Bioactivity: An In-depth Technical Guide to the Roles of Oleic Acid and Ethanolamine Components

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleic acid, a ubiquitous monounsaturated fatty acid, and ethanolamine, a simple primary amine, are fundamental building blocks in cellular biology. While individually contributing to a myriad of physiological processes, their covalent linkage gives rise to a potent bioactive lipid amide: Oleoylethanolamide (OEA). This technical guide delves into the intricate roles of oleic acid and ethanolamine, both as individual entities and as components of OEA, in modulating key biological activities. We will explore the signaling pathways they govern, present quantitative data on their effects, and provide detailed experimental protocols for their study.

The Biological Significance of the Core Components

Oleic Acid: More Than Just a Fatty Acid

Oleic acid is a vital component of cell membranes, influencing their fluidity and the function of membrane-bound proteins. Beyond its structural role, oleic acid acts as a signaling molecule, primarily through its interaction with G protein-coupled receptors such as GPR40 (FFAR1) and GPR120 (FFAR4), and by serving as a precursor for the biosynthesis of various bioactive lipids. Its signaling cascades are implicated in metabolic regulation, inflammation, and cardiovascular health.

Ethanolamine: A Key Player in Phospholipid Synthesis and Beyond

Ethanolamine is an essential precursor for the synthesis of phosphatidylethanolamine (PE), a major phospholipid in cellular membranes that plays a critical role in membrane structure, cell division, and autophagy.[1][2] The Kennedy pathway is the primary route for PE synthesis from ethanolamine.[1] Beyond its structural contributions, ethanolamine and its derivatives are involved in various signaling and metabolic pathways.[3][4]

Oleoylethanolamide (OEA): The Synergistic Bioactive Lipid

OEA is endogenously synthesized in the small intestine, particularly in response to fat intake. It is recognized as a key regulator of appetite, lipid metabolism, and inflammation. Unlike the structurally similar endocannabinoid anandamide, OEA does not bind to cannabinoid receptors but exerts its effects through other specific molecular targets.

Biosynthesis and Degradation of OEA

The synthesis of OEA is a two-step enzymatic process.[5] First, N-acylphosphatidylethanolamine (NAPE) is formed by the transfer of an oleoyl group from a phospholipid to the head group of phosphatidylethanolamine, a reaction catalyzed by N-acyltransferase (NAT). Subsequently, NAPE is hydrolyzed by N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to yield OEA.[5] The degradation of OEA is primarily carried out by the enzyme Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes OEA back to oleic acid and ethanolamine.

Key Signaling Pathways of OEA

OEA's diverse biological effects are mediated through its interaction with several key receptor systems.

Peroxisome Proliferator-Activated Receptor-α (PPAR-α)

OEA is a potent agonist of PPAR-α, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis. Activation of PPAR-α by OEA in the intestine sends satiety signals to the brain, leading to a reduction in food intake. In the liver, PPAR-α activation stimulates fatty acid oxidation and reduces lipid storage.

G Protein-Coupled Receptor 119 (GPR119)

OEA is an endogenous ligand for GPR119, a Gs-coupled receptor expressed in pancreatic β-cells and intestinal L-cells. Activation of GPR119 by OEA stimulates the release of incretin hormones like glucagon-like peptide-1 (GLP-1), which in turn enhances glucose-dependent insulin secretion.

Transient Receptor Potential Vanilloid 1 (TRPV1)

OEA can also modulate the activity of the TRPV1 channel, a non-selective cation channel involved in pain sensation and inflammation. OEA potentiates the activation of TRPV1 by other agonists, such as protons, and can directly activate the channel under conditions of PKC-mediated phosphorylation.[6] This interaction may contribute to OEA's effects on sensory nerve signaling and visceral pain modulation.[7]

Quantitative Data on the Biological Activity of OEA

The following tables summarize key quantitative data regarding the effects of OEA on its primary molecular targets and its physiological effects.

Table 1: In Vitro Activity of OEA on Key Receptors

| Receptor | Assay Type | Cell Line | Parameter | Value | Reference |

| GPR119 | cAMP Accumulation | COS-7 | EC50 | 33-fold less potent than AR231453 | [8] |

| GPR119 | Insulin Secretion | MIN6c4 | - | Glucose-dependent increase | [9] |

| TRPV1 | Direct Activation (post-PKC stimulation) | Xenopus oocytes | EC50 | ~2 µM | [6] |

Table 2: In Vivo Effects of OEA on Appetite and Metabolism in Rodents

| Species | Administration Route | Dosage | Effect | Reference |

| Rat | Intraperitoneal | 1-20 mg/kg | Dose-dependent delay in feeding onset | [10] |

| Rat | Oral | - | Profound and long-lasting inhibition of food intake | [11][12] |

| Rat | Intraperitoneal | 5 mg/kg | Increased plasma fatty acids and glycerol | [13] |

Table 3: Effects of OEA Supplementation on Inflammatory and Metabolic Markers in Humans (Meta-analysis Data)

| Marker | Effect | Weighted Mean Difference (WMD) / Standardized Mean Difference (SMD) | p-value | Reference |

| TNF-α | Decrease | WMD: -2.44 pg/ml | 0.001 | [14] |

| IL-6 | Decrease | WMD: -0.87 pg/ml | 0.001 | [14] |

| Triglycerides (TG) | Decrease | SMD: -0.45 | 0.01 | [15] |

| Fasting Blood Glucose (FBG) | Decrease | - | Significant | [15] |

| Total Antioxidant Capacity (TAC) | Increase | WMD: 0.43 mg/dl | 0.002 | [14] |

| C-Reactive Protein (CRP) | Decrease | - | Significant | [16] |

| Malondialdehyde (MDA) | Decrease | - | Significant | [16] |

| Body Weight | Decrease | - | Significant | [16] |

| Waist Circumference | Decrease | - | Significant | [16] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the biological activities of OEA.

Enzymatic Synthesis of Oleoylethanolamide

Objective: To synthesize OEA from oleic acid and ethanolamine using a lipase catalyst.

Materials:

-

Purified oleic acid

-

Ethanolamine

-

Hexane (solvent)

-

Lipase (e.g., Novozym 435)

-

Water

Protocol:

-

Combine equimolar amounts (e.g., 1 mmol) of oleic acid and ethanolamine in a reaction vessel.

-

Add hexane as the solvent (e.g., 1.5 mL) and a small amount of water (e.g., 10 µL).

-

Add the lipase catalyst (e.g., 30% by weight of total reactants).

-

Incubate the reaction mixture at 65°C with agitation for approximately 3 hours.

-

Monitor the reaction progress by analyzing the consumption of oleic acid.

-

Upon completion, the product can be purified by crystallization from hexane at a low temperature (e.g., 6°C).[3][5][17]

In Vivo Rodent Appetite Suppression Study

Objective: To assess the effect of OEA on food intake in rodents.

Materials:

-

Male Wistar rats or C57BL/6 mice

-

Oleoylethanolamide (OEA)

-

Vehicle (e.g., 5% polyethylene glycol and 5% Tween 80 in saline)

-

Metabolic cages equipped for food intake monitoring

Protocol:

-

Acclimatize animals to individual housing in metabolic cages with free access to food and water.

-

For acute studies, fast the animals overnight.

-

Administer OEA or vehicle via intraperitoneal (i.p.) injection or oral gavage. A typical i.p. dose range is 5-20 mg/kg.[18]

-

Immediately after administration, provide pre-weighed food and monitor cumulative food intake at regular intervals (e.g., 1, 2, 4, and 24 hours).

-

For chronic studies, administer OEA or vehicle daily for a specified period (e.g., 14 days) and monitor daily food intake and body weight.

In Vitro Anti-inflammatory Assay in Macrophages

Objective: To evaluate the anti-inflammatory effects of OEA on lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM supplemented with 10% FBS

-

Oleoylethanolamide (OEA)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent for nitric oxide (NO) measurement

-

ELISA kits for TNF-α and IL-6

Protocol:

-

Seed RAW 264.7 cells in 96-well or 24-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of OEA (e.g., 1, 10, 50 µM) for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Mix an equal volume of supernatant with Griess Reagent and incubate for 10-15 minutes at room temperature. Measure the absorbance at 540 nm.

-

Cytokine Measurement: Collect the cell culture supernatant. Quantify the levels of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.[19][20]

GPR119 cAMP Accumulation Assay

Objective: To measure the ability of OEA to stimulate cAMP production in cells expressing GPR119.

Materials:

-

HEK293 cells stably expressing human GPR119

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

OEA and a reference agonist (e.g., AR231453)

-

cAMP HTRF assay kit

Protocol:

-

Seed HEK293-hGPR119 cells into a 384-well plate and incubate overnight.

-

Prepare serial dilutions of OEA and the reference agonist in assay buffer.

-

Remove the culture medium and add the compound dilutions to the cells.

-

Incubate the plate for 30 minutes at room temperature.

-

Add the HTRF lysis buffer and detection reagents as per the kit's protocol.

-

Incubate for 1 hour at room temperature, protected from light.

-

Measure the HTRF signal using a plate reader and calculate the EC50 value for OEA.[21][22]

Conclusion

The convergence of oleic acid and ethanolamine to form oleoylethanolamide creates a powerful endogenous signaling molecule with significant therapeutic potential. OEA's ability to modulate appetite, lipid metabolism, and inflammation through multiple pathways, including PPAR-α, GPR119, and TRPV1, makes it a compelling target for the development of novel treatments for obesity, metabolic syndrome, and inflammatory disorders. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the multifaceted biological activities of these fundamental components. A deeper understanding of these mechanisms will undoubtedly pave the way for innovative therapeutic strategies targeting the intricate interplay between diet, metabolism, and cellular signaling.

References

- 1. Metabolic and molecular aspects of ethanolamine phospholipid biosynthesis: the role of CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Upregulated ethanolamine phospholipid synthesis via selenoprotein I is required for effective metabolic reprogramming during T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Activation of TRPV1 by the satiety factor oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oleoylethanolamide excites vagal sensory neurones, induces visceral pain and reduces short-term food intake in mice via capsaicin receptor TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modulation of Meal Pattern in the Rat by the Anorexic Lipid Mediator Oleoylethanolamide [escholarship.org]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. Oleoylethanolamide inhibits food intake in free-feeding rats after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Oleoylethanolamide supplementation on cardiometabolic health: a systematic review and meta-analysis of randomized controlled trials [frontiersin.org]

- 16. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

Understanding the Fibrotic Cascade Initiated by Ethanolamine Oleate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethanolamine oleate (EO) is a widely utilized sclerosing agent in clinical practice for the treatment of varicose veins and esophageal varices. Its therapeutic effect is rooted in the induction of a localized fibrotic reaction, leading to the obliteration of the treated vessel. This technical guide provides a comprehensive overview of the cellular and molecular mechanisms underpinning the fibrotic cascade initiated by EO. We delve into the initial endothelial injury, the subsequent inflammatory response, and the pivotal signaling pathways, including the Transforming Growth Factor-beta (TGF-β) and Vascular Endothelial Growth Factor (VEGF) pathways, that orchestrate the recruitment and activation of fibroblasts, culminating in the deposition of extracellular matrix and the formation of fibrotic tissue. This document is intended to serve as a resource for researchers and professionals in drug development seeking a deeper understanding of iatrogenic fibrosis and the potential for therapeutic modulation.

Introduction

Sclerotherapy with this compound represents a cornerstone in the minimally invasive management of vascular abnormalities. The controlled induction of fibrosis is the desired therapeutic outcome; however, the underlying biological processes are complex and involve a coordinated sequence of events. A thorough understanding of this fibrotic cascade is crucial for optimizing treatment protocols, minimizing adverse effects, and identifying potential targets for novel anti-fibrotic therapies. This guide will dissect the key stages of EO-induced fibrosis, from the initial molecular interactions to the eventual tissue remodeling.

The Fibrotic Cascade: A Step-by-Step Mechanistic Overview

The fibrotic process initiated by this compound can be broadly categorized into three interconnected phases: endothelial damage, inflammation, and tissue remodeling. The oleic acid component of EO is considered the primary instigator of the inflammatory response[1].

Phase 1: Endothelial Cell Injury and Activation

Upon intravascular administration, this compound acts as a detergent, directly disrupting the integrity of the endothelial cell membrane. This leads to rapid cytolysis and denudation of the vascular endothelium[2][3].

-

Mechanism of Injury: The primary mechanism of EO-induced endothelial damage is considered to be cytolysis resulting from cell membrane injury[3]. This immediate destructive action exposes the subendothelial matrix, a critical step in initiating the subsequent phases of the cascade.

Phase 2: Inflammation and Thrombosis

The exposure of the subendothelial matrix triggers an acute inflammatory response and the coagulation cascade.

-

Inflammatory Cell Recruitment: The initial endothelial damage leads to the recruitment of immune cells, including neutrophils and macrophages, to the site of injury[4]. These cells release a plethora of pro-inflammatory cytokines and growth factors, further amplifying the inflammatory milieu.

-

Thrombus Formation: The denuded endothelium promotes platelet aggregation and the formation of a mural thrombus, which serves as a provisional matrix for subsequent cellular infiltration and contributes to vessel occlusion[5]. In vitro studies have shown that while EO can inhibit fibrin clot formation due to the Ca2+-chelating ability of ethanolamine, the inflammatory process provoked by oleate in vivo activates the local coagulation system[6].

Phase 3: Fibroblast Activation and Extracellular Matrix Deposition

The chronic inflammatory phase transitions into a fibrotic response characterized by the activation of fibroblasts and the excessive deposition of extracellular matrix (ECM) components.

-

Fibroblast to Myofibroblast Differentiation: Infiltrating fibroblasts differentiate into myofibroblasts, the primary cell type responsible for ECM production in fibrotic conditions. This transition is marked by the expression of alpha-smooth muscle actin (α-SMA)[6][7][8]. While direct studies on EO are limited, oleic acid has been shown to induce a myofibroblast-like phenotype in mesangial cells, suggesting a similar role in EO-induced fibrosis[6].

-

Collagen Synthesis: Myofibroblasts synthesize and secrete large amounts of ECM proteins, predominantly collagen type I and type III, leading to the progressive scarring and hardening of the tissue[4].

Key Signaling Pathways in this compound-Induced Fibrosis

While direct evidence specifically for this compound is still emerging, the well-established roles of certain signaling pathways in fibrosis, coupled with studies on its components (oleic acid and ethanolamine), allow for the elucidation of the likely molecular mechanisms.

Transforming Growth Factor-beta (TGF-β) Signaling

The TGF-β signaling pathway is a master regulator of fibrosis in numerous tissues. Oleic acid, the active component of EO, has been shown to increase the secretion and activation of TGF-β[6].

-

Canonical Smad Pathway: Activated TGF-β binds to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI). TGFβRI, in turn, phosphorylates receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. The phosphorylated R-Smads form a complex with the common mediator Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in fibrosis, including those encoding collagens and other ECM components. Oleic acid has been demonstrated to activate the TGFβ-Smad3 signaling cascade[6].

-

Non-Canonical Pathways: TGF-β can also signal through non-Smad pathways, such as the mitogen-activated protein kinase (MAPK) pathways (e.g., ERK1/2), which can cross-talk with the Smad pathway and contribute to the fibrotic response. Oleate has been shown to rapidly stimulate ERK1/2[6].

Nuclear Factor-kappa B (NF-κB) Signaling

The NF-κB signaling pathway is a central mediator of inflammation. The inflammatory response induced by EO is likely to involve the activation of NF-κB in endothelial cells and infiltrating immune cells.

-

Activation and Pro-inflammatory Gene Expression: Upon stimulation by inflammatory signals, the inhibitor of NF-κB (IκB) is phosphorylated and degraded, allowing NF-κB dimers to translocate to the nucleus. In the nucleus, NF-κB induces the expression of a wide range of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules, which are crucial for the recruitment and activation of immune cells[9][10][11]. N-oleoylethanolamine, a related compound, has been shown to inhibit the NF-κB pathway in endothelial cells[3].

Vascular Endothelial Growth Factor (VEGF) Signaling

While primarily known for its role in angiogenesis, VEGF also contributes to vascular permeability and can be involved in inflammatory and fibrotic processes. The endothelial damage and subsequent hypoxia within the treated vessel are potent stimuli for VEGF expression.

-

VEGF and Vascular Permeability: VEGF can increase vascular permeability, potentially facilitating the extravasation of inflammatory cells and plasma proteins into the vessel wall, thereby contributing to the inflammatory and fibrotic response.

-

VEGF and Endothelial Cell Function: VEGF signaling is crucial for endothelial cell survival and proliferation. Upregulation of VEGF in response to injury may be an initial attempt at repair, but in the context of ongoing inflammation and fibrosis, it may contribute to the pathological remodeling of the vasculature. VEGF upregulates the expression of endothelial nitric oxide synthase (ecNOS), leading to increased nitric oxide (NO) production, which has complex and context-dependent roles in inflammation and fibrosis[12].

Quantitative Data Summary

The following tables summarize quantitative data from experimental studies on this compound and related compounds.

Table 1: In Vivo Efficacy of this compound Sclerotherapy

| Animal Model | EO Concentration/Dose | Outcome Measure | Result | Reference |

| Rabbits | 25 mg, 50 mg, 75 mg, 100 mg (intrapleural) | Degree of fibrosis | Dose-dependent increase in fibrosis; 100 mg induced significantly more adhesions (p<0.05). | [13] |

| Patients with Oral Vascular Anomalies | 5% EO (0.1 mL/3 mm) | Number of sessions for clinical healing | 89.5% of cases required only one session. | [14] |

| Patients with Oral Vascular Anomalies | 1.25%, 2.5%, 5% EO | Number of sessions and final volume | 5% EO required fewer sessions and lower final volume compared to 1.25% and 2.5% (p<0.05). | [15] |

| Patients with Venous Malformations | 5% EO (max 0.4 mL/kg) | Lesion volume reduction (≥ 20%) | Achieved in 59.1% of patients. | [16] |

Table 2: In Vitro Effects of Oleate and Ethanolamine Derivatives

| Cell Type | Compound and Concentration | Outcome Measure | Result | Reference |

| Mesangial Cells | Oleate | TGF-β secretion | 2.2-fold increase. | [6] |

| Human Dermal Fibroblasts | N-(2-aminoethyl) ethanolamine (AEEA) (0-250 µM) | Type I collagen extractability | Dose-dependent increase. | [2] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | N-Oleoylethanolamine (OEA) | IL-6, IL-8, VCAM-1, ICAM-1 expression (TNF-α induced) | Dose-dependent suppression. | [3] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the fibrotic cascade initiated by this compound.

In Vitro Endothelial Cell Injury Model

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured on a laminin-rich matrix (e.g., Matrigel) to induce the formation of capillary-like tubes[5].

-

Treatment: Mature capillary tubes are exposed to varying concentrations of this compound.

-

Endpoints:

-

Morphological Analysis: Disruption of the capillary tube network is observed and quantified using microscopy.

-

Cell Viability: Assessed using assays such as the measurement of ATP content or AlamarBlue reduction[17].

-

Permeability: Measured by the transendothelial electrical resistance (TEER) or the diffusion of fluorescently labeled dextran across the endothelial monolayer[17].

-

Animal Model of Venous Fibrosis

-

Animal Species: Rabbits are a commonly used model for studying pleurodesis and fibrosis[13]. Dogs and rats have also been used to study the systemic effects and vascular damage of EO[18][19].

-

Administration: A defined dose and concentration of this compound is injected into a target vein (e.g., ear vein in rabbits) or administered intrapleurally to induce fibrosis[13].

-

Tissue Collection and Analysis:

-

Histology: Vein segments or pleural tissue are harvested at various time points post-injection, fixed in formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and with specific stains for collagen (e.g., Masson's trichrome or Picrosirius red) to assess the degree of fibrosis[20].

-

Immunohistochemistry/Immunofluorescence: Staining for markers of myofibroblasts (α-SMA), inflammatory cells (e.g., CD68 for macrophages), and key signaling proteins (e.g., phospho-Smad2/3) is performed to characterize the cellular and molecular responses.

-

Quantitative Analysis of Collagen Deposition

-

Hydroxyproline Assay: As hydroxyproline is a major component of collagen, its quantification in tissue homogenates provides a reliable measure of total collagen content.

-

Image Analysis of Stained Sections: The area of collagen staining (e.g., from Picrosirius red) in histological sections is quantified using image analysis software to determine the percentage of fibrotic tissue[20].

Visualizations

Signaling Pathways

Caption: Signaling pathways in EO-induced fibrosis.

Experimental Workflow

Caption: Experimental workflow for studying EO-induced fibrosis.

Conclusion

The fibrotic cascade initiated by this compound is a multi-faceted process involving a complex interplay of cellular and molecular events. While the initial endothelial damage is the clear trigger, the subsequent inflammatory and fibrotic responses are orchestrated by key signaling pathways, with TGF-β playing a central role in driving fibroblast activation and extracellular matrix deposition. Further research focusing on the specific molecular targets of this compound and its components within these pathways will be instrumental in refining its clinical application and in the development of novel therapeutic strategies to modulate fibrotic processes. This guide provides a foundational understanding for researchers and clinicians working in this field, highlighting the critical events and pathways that govern this iatrogenically induced fibrotic response.

References

- 1. VEGF signaling inside vascular endothelial cells and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of N-(2-Aminoethyl) Ethanolamine on Hypertrophic Scarring Changes in Vitro: Finding Novel Anti-Fibrotic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Oleoylethanolamine Reduces Inflammatory Cytokines and Adhesion Molecules in TNF-α-induced Human Umbilical Vein Endothelial Cells by Activating CB2 and PPAR-α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. A new in vitro model to study endothelial injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oleate induces a myofibroblast-like phenotype in mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of cardiac fibroblasts by ethanol is blocked by TGF-β inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Endothelin-1 Induces Cell Proliferation and Myofibroblast Differentiation through the ETAR/Gαq/ERK Signaling Pathway in Human Cardiac Fibroblasts [mdpi.com]

- 9. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. VEGF upregulates ecNOS message, protein, and NO production in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effectiveness of this compound as a pleural sclerosing agent in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Experience with 5% this compound for sclerotherapy of oral vascular anomalies: A cohort of 15 consecutive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. What is the preferred concentration of this compound for sclerotherapy of oral vascular anomalies? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Development of an in vitro model for vascular injury with human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. applications.emro.who.int [applications.emro.who.int]

- 19. The destructive effects of sclerosant this compound on mammalian vessel endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Beyond Sclerotherapy: A Technical Guide to the Basic Research Applications of Ethanolamine Oleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethanolamine oleate, a well-established sclerosing agent, is a salt composed of ethanolamine and oleic acid. While its clinical application in sclerotherapy is widely documented, its potential in basic research, particularly in the fields of oncology and inflammation, remains largely unexplored. This technical guide synthesizes the current understanding of the bioactive components of this compound—oleic acid and its derivative oleoylethanolamide (OEA)—to illuminate promising avenues for future investigation into the non-sclerotherapeutic applications of the parent compound. Drawing upon existing literature, this document details potential mechanisms of action, provides structured quantitative data from related studies, and outlines comprehensive experimental protocols to facilitate further research.

Introduction: Re-examining a Familiar Compound

This compound's mechanism as a sclerosing agent involves the induction of endothelial damage, inflammation, and subsequent fibrosis. The oleic acid component is a key driver of this inflammatory response.[1] Beyond this localized action, oleic acid, a monounsaturated fatty acid, and its endogenous amide derivative, oleoylethanolamide (OEA), have been shown to possess significant anti-inflammatory and anti-cancer properties.[2][3] This guide explores the hypothesis that this compound, as a source of oleic acid, may exhibit similar activities, warranting investigation beyond its current clinical scope.

Potential Anti-Cancer Applications

The oleic acid component of this compound suggests a potential for anti-cancer activity. Numerous studies have demonstrated that oleic acid can inhibit the proliferation and invasion of various cancer cell lines.[2][4]

Signaling Pathways Implicated in Oleic Acid's Anti-Cancer Effects

-

PTEN/AKT/mTOR Pathway: Oleic acid has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[4][5] It is suggested that oleic acid may upregulate the tumor suppressor PTEN, which in turn inhibits the downstream signaling of Akt and mTOR.[4]

-

HER2 (erbB-2) Suppression: In breast cancer models, oleic acid has been found to suppress the overexpression of the HER2 oncogene, a key driver of tumor progression and metastasis.[2]

Quantitative Data from Oleic Acid Anti-Cancer Studies

The following table summarizes the inhibitory concentrations (IC50) of oleic acid in various cancer cell lines, providing a baseline for designing experiments with this compound.

| Cell Line | Cancer Type | IC50 of Oleic Acid (µM) | Reference |

| KLE | Endometrial Cancer | 445.6 | [5] |

| Hec-1B | Endometrial Cancer | 382.8 | [5] |

| ECC-1 | Endometrial Cancer | 369.8 | [5] |

| AN3CA | Endometrial Cancer | 6762 | [5] |

| Ishikawa | Endometrial Cancer | 2219 | [5] |

| T24 | Bladder Cancer | ~32 µg/mL | [6] |

| 5637 | Bladder Cancer | Similar to T24 | [6] |

Experimental Workflow for Investigating Anti-Cancer Effects

The following diagram illustrates a typical workflow for assessing the anti-proliferative effects of a compound like this compound on cancer cells.

Caption: Workflow for investigating the anti-cancer effects of this compound.

Potential Anti-Inflammatory Applications

The formation of oleoylethanolamide (OEA) from oleic acid and ethanolamine presents a compelling rationale for investigating the anti-inflammatory potential of this compound. OEA is an endogenous lipid mediator with well-documented anti-inflammatory properties.[3][7]

Signaling Pathways in OEA's Anti-Inflammatory Action

-

PPAR-α Activation: OEA is a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a nuclear receptor that plays a crucial role in regulating lipid metabolism and inflammation.[3][8] Activation of PPAR-α by OEA leads to the suppression of pro-inflammatory gene expression.

-

NF-κB Inhibition: OEA has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that orchestrates the inflammatory response by upregulating the expression of pro-inflammatory cytokines and adhesion molecules.[9][10] This inhibition is thought to be mediated, at least in part, through PPAR-α activation.[9]

-

Cannabinoid Receptor 2 (CB2) Upregulation: Some studies suggest that OEA can upregulate the expression of the CB2 receptor, which is involved in modulating inflammatory and immune responses.[11]

Quantitative Data from OEA Anti-Inflammatory Studies

The following table summarizes the effects of OEA on the production of key inflammatory cytokines.

| Cytokine | Cell/System | Treatment | Result | Reference |

| TNF-α | LPS-induced THP-1 cells | OEA (10, 20, 40 µM) | Dose-dependent decrease | [9] |

| IL-6 | LPS-induced THP-1 cells | OEA (10, 20, 40 µM) | Dose-dependent decrease | [9] |

| IL-1β | LPS-induced THP-1 cells | OEA (10, 20, 40 µM) | Dose-dependent decrease | [9] |

| TNF-α | Serum of obese patients | OEA supplementation | Significant decrease | [7] |

| IL-6 | Serum of obese patients | OEA supplementation | Significant decrease | [7] |

Signaling Pathway Diagram: OEA's Anti-Inflammatory Mechanism

The following diagram illustrates the proposed signaling cascade for the anti-inflammatory effects of OEA.

Caption: Proposed anti-inflammatory signaling pathway of OEA.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to investigate the potential anti-cancer and anti-inflammatory properties of this compound.

Cell Viability and Proliferation (MTT Assay)

This protocol is adapted for determining the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.[1][12][13][14]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, PC-3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (sterile, various concentrations)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the complete medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium without this compound).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Signaling Proteins

This protocol details the detection of key phosphorylated proteins in signaling pathways affected by oleic acid, adaptable for this compound studies.[15][16][17][18]

Materials:

-

Treated and untreated cell lysates

-

Lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells in lysis buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein samples and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply the chemiluminescent substrate. Detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vitro Anti-Inflammatory Assay

This protocol outlines a method to assess the anti-inflammatory effects of this compound on macrophages.[19]

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete cell culture medium

-

This compound (sterile, various concentrations)

-

Lipopolysaccharide (LPS)

-

ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

-

Cell Seeding: Seed macrophages into a 24-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 6-24 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-

Cytokine Measurement: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-only control group.

Conclusion and Future Directions

While the direct investigation of this compound's non-sclerotherapy applications is in its infancy, the established anti-cancer and anti-inflammatory properties of its constituent, oleic acid, and its derivative, OEA, provide a strong rationale for further research. The experimental frameworks and signaling pathways detailed in this guide offer a roadmap for researchers to explore the potential of this compound as a novel therapeutic agent. Future studies should focus on directly assessing the effects of this compound on cancer cell proliferation, invasion, and relevant signaling pathways, as well as its ability to modulate inflammatory responses in various in vitro and in vivo models. Such research holds the promise of repurposing this well-known compound for new and impactful therapeutic applications.

References

- 1. researchhub.com [researchhub.com]

- 2. Antitumor effect of oleic acid; mechanisms of action: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of oleoylethanolamide supplementation on inflammatory biomarkers, oxidative stress and antioxidant parameters of obese patients with NAFLD on a calorie-restricted diet: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Oleic Acid Exhibits Anti-Proliferative and Anti-Invasive Activities via the PTEN/AKT/mTOR Pathway in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Anti-cancer Effect of Olea europaea L. Products: a Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oleoylethanolamide, A Bioactive Lipid Amide, as A Promising Treatment Strategy for Coronavirus/COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oleoylethanolamide, an endogenous PPAR-α ligand, attenuates liver fibrosis targeting hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oleoylethanolamide exerts anti-inflammatory effects on LPS-induced THP-1 cells by enhancing PPARα signaling and inhibiting the NF-κB and ERK1/2/AP-1/STAT3 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NF-κB: pivotal mediator or innocent bystander in atherogenesis? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oleic acid activates TGFβ-Smad3 signaling to promote ovarian cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. texaschildrens.org [texaschildrens.org]

- 15. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 16. raybiotech.com [raybiotech.com]

- 17. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 18. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]